The Multifaceted Mechanism of FeTPPS: A Technical Guide for Researchers
The Multifaceted Mechanism of FeTPPS: A Technical Guide for Researchers
An In-depth Exploration of the Catalytic and Signaling Actions of a Potent Peroxynitrite Scavenger
FeTPPS, or Iron(III) 5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin chloride, is a water-soluble, synthetic metalloporphyrin that has garnered significant attention in biomedical research. Its primary and most well-documented function is as a potent catalyst for the decomposition of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in a wide range of pathological conditions. However, the mechanism of FeTPPS action extends beyond simple scavenging, encompassing pro-oxidant activities and modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of FeTPPS, detailed experimental protocols for its study, and a summary of quantitative data to support further research and drug development.
Core Mechanisms of Action
The biological effects of FeTPPS are primarily attributed to three interconnected mechanisms:
-
Catalytic Decomposition of Peroxynitrite: FeTPPS efficiently catalyzes the isomerization of the highly reactive and damaging peroxynitrite molecule into the much less reactive nitrate (B79036) (NO₃⁻)[1]. This detoxification process is central to its protective effects in models of diseases characterized by nitrosative stress, such as neurodegenerative disorders, cardiovascular diseases, and inflammation. The widely reported EC50 value for its cytoprotective effect against peroxynitrite is 5 µM.
-
Pseudo-Peroxidase and Pro-oxidant Activity: In the presence of hydrogen peroxide (H₂O₂), FeTPPS exhibits pseudo-peroxidase activity. This catalytic function can lead to the nitration of tyrosine residues on proteins, a post-translational modification that can alter protein function and signaling[1]. This pro-oxidant facet of FeTPPS action underscores the importance of the cellular redox environment in determining its ultimate biological effects.
-
Modulation of Cellular Signaling Pathways: FeTPPS has been shown to influence intracellular signaling cascades, notably the Akt pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism. By modulating Akt phosphorylation, FeTPPS can impact cellular responses to oxidative stress and influence processes such as glucose uptake[2].
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the various activities of FeTPPS.
| Parameter | Value | Compound | Conditions | Reference |
| Peroxynitrite Scavenging | ||||
| EC50 (Cytoprotection) | 5 µM | FeTPPS | In vitro and in vivo | |
| Catalytic Cycle Rate Constants | ||||
| k₁ (Fe(III) + ONOO⁻ → oxoFe(IV) + NO₂) | 1.3 x 10⁵ M⁻¹s⁻¹ | FeTMPS | [3] | |
| k₂ (oxoFe(IV) + NO₂⁻ → Fe(III)) | 1.4 x 10⁴ M⁻¹s⁻¹ | FeTMPS | [3] | |
| k₃ (oxoFe(IV) + NO₂ → Fe(III)) | 1.7 x 10⁷ M⁻¹s⁻¹ | FeTMPS | [3] | |
| k₇ (oxoFe(IV) + ONOO⁻) | 2.4 x 10⁴ M⁻¹s⁻¹ | FeTMPS | [3] | |
| k₈ ("Cage-return" reaction) | 5.4 x 10⁴ M⁻¹s⁻¹ | FeTMPS | [3] | |
| k_cat (Overall catalysis) | 6 x 10⁴ M⁻¹s⁻¹ | FeTMPS | [3] | |
| Amyloid Aggregation Inhibition | ||||
| Binding Stoichiometry (hCT) | 1:1 molar ratio (FeTPPS:hCT) | FeTPPS | In vitro | [4] |
| Inhibition of hIAPP fibrillation | Effective at 1:1 molar ratio (FeTPPS:hIAPP) | FeTPPS | In vitro | [5] |
Note: Rate constants for the catalytic cycle are for the structurally related compound FeTMPS and are provided as a mechanistic model for FeTPPS.
Signaling Pathways and Experimental Workflows
Catalytic Decomposition of Peroxynitrite
The primary mechanism of FeTPPS involves a catalytic cycle where the iron center shuttles between the Fe(III) and Fe(IV) oxidation states.
Caption: Catalytic cycle of peroxynitrite decomposition by FeTPPS.
FeTPPS-Mediated Protein Tyrosine Nitration
In the presence of hydrogen peroxide and nitrite, FeTPPS can catalyze the nitration of tyrosine residues on proteins.
Caption: FeTPPS pseudo-peroxidase activity leading to protein nitration.
Modulation of the Akt Signaling Pathway by FeTPPS
FeTPPS can influence the phosphorylation status of Akt, a key kinase in cellular signaling.
Caption: FeTPPS modulates the Akt signaling pathway.
Experimental Protocols
Protocol 1: Measurement of Peroxynitrite Decomposition
This protocol describes a method to assess the catalytic activity of FeTPPS in decomposing peroxynitrite using a peroxynitrite donor (SIN-1) and a fluorescent probe (dihydrorhodamine 123).
Materials:
-
FeTPPS solution (in water or appropriate buffer)
-
3-morpholinosydnonimine (SIN-1) solution (peroxynitrite donor)
-
Dihydrorhodamine 123 (DHR 123) solution
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission: ~500 nm/~536 nm)
Procedure:
-
Prepare working solutions of FeTPPS, SIN-1, and DHR 123 in buffer immediately before use.
-
In a 96-well black microplate, add the desired concentrations of FeTPPS.
-
Add DHR 123 to each well to a final concentration of 10 µM.
-
To initiate the reaction, add SIN-1 to each well to a final concentration that generates a measurable amount of peroxynitrite (e.g., 0.8 mM)[6][7].
-
Immediately place the microplate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 1-4 hours)[6].
-
Include control wells containing:
-
Buffer + DHR 123 (blank)
-
Buffer + DHR 123 + SIN-1 (positive control for peroxynitrite generation)
-
Buffer + DHR 123 + FeTPPS (to check for direct effects of FeTPPS on DHR 123)
-
-
Calculate the rate of peroxynitrite decomposition by comparing the fluorescence increase in the presence and absence of FeTPPS.
Protocol 2: Detection of Protein Tyrosine Nitration by Western Blot
This protocol outlines the steps to detect FeTPPS-catalyzed nitration of tyrosine residues on proteins in cell lysates.
Materials:
-
Cell culture and lysis reagents
-
FeTPPS solution
-
Hydrogen peroxide (H₂O₂)
-
Sodium nitrite (NaNO₂)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-nitrotyrosine antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with FeTPPS, H₂O₂, and NaNO₂ for the desired time and concentration.
-
As a positive control, treat a sample of cell lysate or a purified protein (e.g., BSA) with peroxynitrite directly[8].
-
As a negative control, use untreated cells or lysates treated with inactivated peroxynitrite[8].
-
Lyse cells and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-nitrotyrosine antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the intensity of the bands corresponding to nitrated proteins.
-
Protocol 3: Analysis of Akt Phosphorylation by Western Blot
This protocol describes how to assess the effect of FeTPPS on the phosphorylation of Akt in C2C12 myotubes.
Materials:
-
C2C12 myotubes
-
FeTPPS solution
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer
-
Primary antibodies: anti-phospho-Akt (e.g., Ser473) and anti-total-Akt
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
ECL substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture C2C12 myoblasts and differentiate them into myotubes.
-
Treat the myotubes with FeTPPS at the desired concentrations and for the specified time periods[2].
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Akt primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL.
-
-
Stripping and Re-probing (Optional but Recommended):
-
Strip the membrane of the phospho-Akt antibody.
-
Re-probe the same membrane with an anti-total-Akt antibody to normalize for protein loading.
-
-
Analysis:
-
Quantify the band intensities for both phospho-Akt and total-Akt.
-
Calculate the ratio of phospho-Akt to total-Akt to determine the effect of FeTPPS on Akt phosphorylation.
-
Conclusion
FeTPPS is a versatile molecule with a well-defined primary mechanism as a peroxynitrite decomposition catalyst. Its ability to mitigate nitrosative stress has positioned it as a promising therapeutic agent in a variety of disease models. However, researchers and drug development professionals must also consider its pro-oxidant activities and its capacity to modulate cellular signaling pathways. A thorough understanding of these multifaceted mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the continued exploration and potential clinical application of FeTPPS and related compounds. The provided quantitative data and detailed protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the intricate actions of this potent metalloporphyrin.
References
- 1. FeTPPS|Peroxynitrite Decomposition Catalyst [benchchem.com]
- 2. Stimulation of Akt Phosphorylation and Glucose Transport by Metalloporphyrins with Peroxynitrite Decomposition Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxynitrite scavenger FeTPPS binds with hCT to effectively inhibit its amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. FeTPPS, a Peroxynitrite Decomposition Catalyst, Ameliorates Nitrosative Stress in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
